REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[CH:8][C:7]([CH:10]=[CH:11][O:12]CC)=[N:6][C:5]=1[NH2:15].C(=O)(O)[O-].[Na+].[BH4-].[Na+].C(OCC)(=O)C>Cl.C(O)C.O1CCCC1>[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][OH:12])=[N:6][C:5]=1[NH2:15] |f:1.2,3.4|
|
Name
|
2-Amino-6-(2-ethoxy-vinyl)-nicotinic acid methyl ester
|
Quantity
|
1.07 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(N=C(C=C1)C=COCC)N)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
was allowed to room temperature
|
Type
|
STIRRING
|
Details
|
was then stirred for 20 minutes at room temperature
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
by filtrating through Celite pad
|
Type
|
CUSTOM
|
Details
|
This filtrate was partitioned
|
Type
|
CUSTOM
|
Details
|
This organic layer was separated
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(N=C(C=C1)CCO)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.92 mmol | |
AMOUNT: MASS | 350 mg | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 39.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |